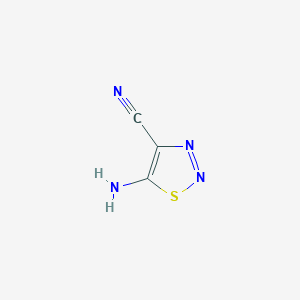
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and medicine. This compound is characterized by the presence of an amino group, two phenyl rings, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, often derived from natural sources or synthesized through chiral resolution techniques.
Reaction Conditions: The key step involves the reaction of the chiral precursor with benzaldehyde under basic conditions to form the intermediate compound.
Hydrogenation: The intermediate is then subjected to hydrogenation in the presence of a suitable catalyst to reduce the double bonds and form the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in batch reactors.
Catalysis: Efficient catalysts are used to speed up the reaction and improve yield.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to neurotransmission and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-3,3-diphenylpropan-1-ol hydrochloride: The enantiomer of the compound with different biological activity.
Diphenylmethanol: A structurally similar compound with different functional groups.
Benzhydrol: Another related compound with similar chemical properties.
Uniqueness
(S)-2-Amino-3,3-diphenylpropan-1-ol hydrochloride is unique due to its chiral nature and specific interactions with biological targets, making it valuable in asymmetric synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C15H18ClNO |
|---|---|
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
(2S)-2-amino-3,3-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H/t14-;/m1./s1 |
InChI-Schlüssel |
VQJGBXAIBLSRCR-PFEQFJNWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CO)N.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102018.png)
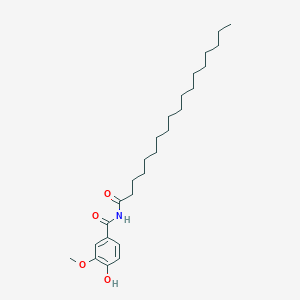
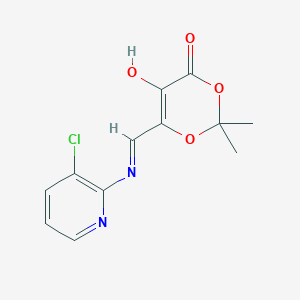
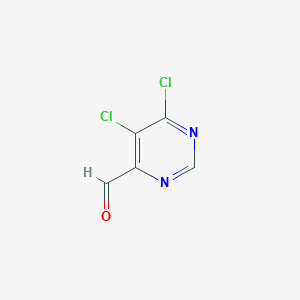
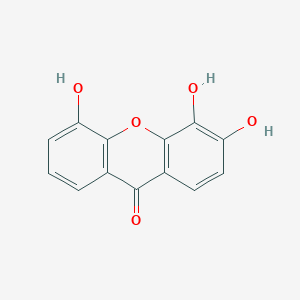
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)
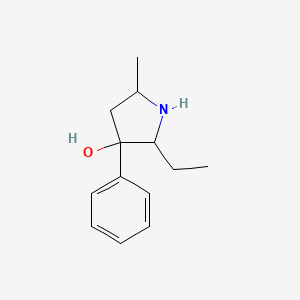
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)
![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)

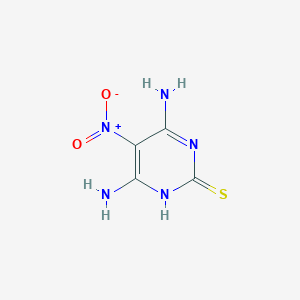
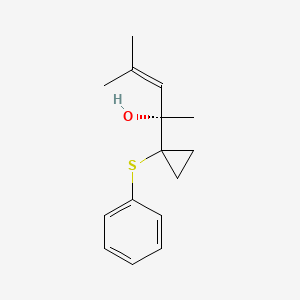
![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)
